molecular formula C16H15ClN2O B15063250 3-Amino-4-(4-chlorophenyl)-1-(p-tolyl)azetidin-2-one

3-Amino-4-(4-chlorophenyl)-1-(p-tolyl)azetidin-2-one

Cat. No.: B15063250
M. Wt: 286.75 g/mol
InChI Key: UZORDBIIHHJAET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-(4-chlorophenyl)-1-(p-tolyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-chlorophenyl)-1-(p-tolyl)azetidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and p-toluidine.

    Formation of Intermediate: The starting materials undergo a condensation reaction to form an intermediate Schiff base.

    Cyclization: The Schiff base is then subjected to cyclization under specific conditions, such as the presence of a base and a suitable solvent, to form the azetidinone ring.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-chlorophenyl)-1-(p-tolyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-chlorophenyl)-1-(p-tolyl)azetidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-phenylazetidin-2-one: Lacks the chlorophenyl and p-tolyl groups.

    4-(4-Chlorophenyl)-1-(p-tolyl)azetidin-2-one: Lacks the amino group.

Uniqueness

3-Amino-4-(4-chlorophenyl)-1-(p-tolyl)azetidin-2-one is unique due to the presence of both the amino group and the chlorophenyl and p-tolyl substituents. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

3-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)azetidin-2-one

InChI

InChI=1S/C16H15ClN2O/c1-10-2-8-13(9-3-10)19-15(14(18)16(19)20)11-4-6-12(17)7-5-11/h2-9,14-15H,18H2,1H3

InChI Key

UZORDBIIHHJAET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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